molecular formula C14H10Cl2O4S2 B13064709 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate

Cat. No.: B13064709
M. Wt: 377.3 g/mol
InChI Key: KISPPFREVUVFRJ-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C14H10Cl2O4S2 This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a 2,4-dichlorobenzoate moiety

Properties

Molecular Formula

C14H10Cl2O4S2

Molecular Weight

377.3 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate

InChI

InChI=1S/C14H10Cl2O4S2/c15-8-1-2-9(11(16)7-8)13(17)20-12-3-5-21-14-10(12)4-6-22(14,18)19/h1-3,5,7,12H,4,6H2

InChI Key

KISPPFREVUVFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the Thieno[2,3-b]thiopyran Ring System: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include sulfur-containing compounds and suitable catalysts.

    Introduction of the 2,4-Dichlorobenzoate Moiety: This step involves the esterification of the thieno[2,3-b]thiopyran ring system with 2,4-dichlorobenzoic acid. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and triggering downstream signaling cascades.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:

    1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate: This compound has a cyclopropanecarboxylate moiety instead of a 2,4-dichlorobenzoate group.

    1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate: This compound features a 3-methylbenzoate group instead of a 2,4-dichlorobenzoate group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Biological Activity

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly focusing on its efficacy against various pathogens and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₉Cl₂N₁O₄S₂
Molecular Weight366.25 g/mol
CAS Number105951-35-7

This compound features a thieno[2,3-b]thiopyran core with a dioxido substituent and a dichlorobenzoate moiety, which is essential for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities:

  • Antiparasitic Activity : Research indicates that derivatives of thieno[2,3-b]thiopyran exhibit significant antiparasitic effects. For instance, compounds with similar structures have shown efficacy against Trypanosoma species by disrupting their redox metabolism. This disruption leads to increased levels of reactive oxygen species (ROS), causing cell death in parasites due to homeostatic imbalance .
  • Cytotoxicity : Cytotoxic effects were evaluated using human monocyte cell lines (U-937). The compound demonstrated a dose-dependent reduction in cell viability at concentrations ranging from 200 μg/mL to lower levels (50 μg/mL and below). The MTT assay confirmed that the compound significantly affects mitochondrial function, indicative of its potential as a chemotherapeutic agent .
  • Mechanism of Action : The mechanism appears to involve allosteric modulation of key enzymes involved in the parasite's metabolic pathways. Specifically, it targets trypanothione reductase (TR), leading to increased oxidative stress within the parasite cells .

Study 1: Antiparasitic Efficacy

A study conducted on various thieno[2,3-b]thiopyran derivatives reported an effective EC50 below 10 μM against Leishmania and Trypanosoma. The selectivity index was notably high (153 over monocytes), demonstrating the compound's potential for targeted therapy with minimal toxicity to human cells .

Study 2: Cytotoxicity Assessment

In another investigation assessing cytotoxicity against U-937 cells, the compound showed significant activity at concentrations as low as 12.5 μg/mL. The results indicated that treatment with the compound resulted in marked mitochondrial impairment and increased ROS production compared to untreated controls .

Table 1: Biological Activities of Thieno[2,3-b]thiopyran Derivatives

Activity TypeCompoundEC50 (μM)Selectivity Index
AntiparasiticThieno[2,3-b]thiopyran<10153
CytotoxicityThieno[2,3-b]thiopyran<12.5N/A

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